Cas no 1060817-59-5 (3-(chloromethyl)-5-cyclopropyl-1,2-oxazole)

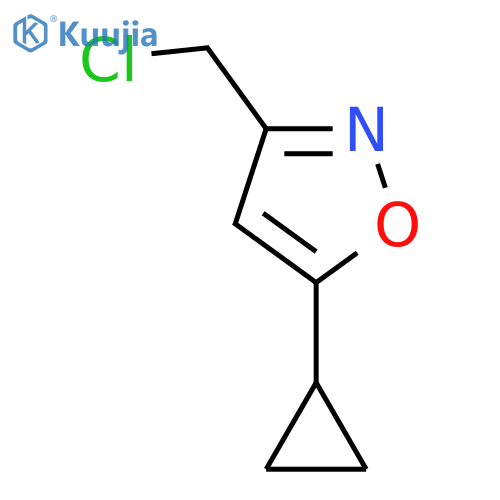

1060817-59-5 structure

商品名:3-(chloromethyl)-5-cyclopropyl-1,2-oxazole

CAS番号:1060817-59-5

MF:C7H8ClNO

メガワット:157.597520828247

MDL:MFCD11053990

CID:1087706

PubChem ID:25220789

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-5-cyclopropylisoxazole

- 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole

- 3-(chloromethyl)-5-cyclopropylisoxazole(SALTDATA: FREE)

- ALBB-009860

- CTK4A4383

- MolPort-006-068-922

- SBB050119

- STK506109

- isoxazole, 3-(chloromethyl)-5-cyclopropyl-

- EN300-232373

- DTXSID30649345

- MFCD11053990

- SCHEMBL15008958

- F8884-7116

- AKOS005169313

- 1060817-59-5

- G29968

- A895859

- DB-059449

- OISWOVQSPFYQKZ-UHFFFAOYSA-N

-

- MDL: MFCD11053990

- インチ: InChI=1S/C7H8ClNO/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4H2

- InChIKey: OISWOVQSPFYQKZ-UHFFFAOYSA-N

- ほほえんだ: C1CC1C2=CC(=NO2)CCl

計算された属性

- せいみつぶんしりょう: 157.02900

- どういたいしつりょう: 157.0294416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.03000

- LogP: 2.29080

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole セキュリティ情報

- 危険レベル:IRRITANT

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB267304-250mg |

3-(Chloromethyl)-5-cyclopropylisoxazole, 95%; . |

1060817-59-5 | 95% | 250mg |

€204.20 | 2023-09-10 | |

| eNovation Chemicals LLC | Y0989982-5g |

3-(Chloromethyl)-5-cyclopropylisoxazole |

1060817-59-5 | 95% | 5g |

$880 | 2023-09-03 | |

| Life Chemicals | F8884-7116-0.25g |

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole |

1060817-59-5 | 95% | 0.25g |

$85.0 | 2023-09-05 | |

| Life Chemicals | F8884-7116-2.5g |

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole |

1060817-59-5 | 95% | 2.5g |

$374.0 | 2023-09-05 | |

| Life Chemicals | F8884-7116-5g |

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole |

1060817-59-5 | 95% | 5g |

$618.0 | 2023-09-05 | |

| abcr | AB267304-5 g |

3-(Chloromethyl)-5-cyclopropylisoxazole, 95%; . |

1060817-59-5 | 95% | 5g |

€1045.70 | 2023-06-22 | |

| TRC | M479013-50mg |

3-(Chloromethyl)-5-cyclopropylisoxazole |

1060817-59-5 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M479013-100mg |

3-(Chloromethyl)-5-cyclopropylisoxazole |

1060817-59-5 | 100mg |

$ 70.00 | 2022-06-03 | ||

| Apollo Scientific | OR927159-5g |

3-(Chloromethyl)-5-cyclopropylisoxazole |

1060817-59-5 | 5g |

£270.00 | 2025-02-21 | ||

| Enamine | EN300-232373-5.0g |

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole |

1060817-59-5 | 95.0% | 5.0g |

$452.0 | 2025-02-20 |

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

5. Back matter

1060817-59-5 (3-(chloromethyl)-5-cyclopropyl-1,2-oxazole) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1060817-59-5)3-(chloromethyl)-5-cyclopropyl-1,2-oxazole

清らかである:99%

はかる:1g

価格 ($):176.0